molecular formula C13H17BFNO4 B1404045 Methyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate CAS No. 2096998-70-6

Methyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate

Cat. No. B1404045
CAS RN: 2096998-70-6
M. Wt: 281.09 g/mol
InChI Key: KVPCYEFJVKILSB-UHFFFAOYSA-N
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Description

“Methyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate” is a boric acid ester intermediate with benzene rings . It is often used in the organic synthesis of drugs .


Synthesis Analysis

The compound is obtained by a three-step substitution reaction . The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .


Molecular Structure Analysis

Single crystals of the title compounds are measured by X-ray diffraction and subjected to crystallographic and conformational analyses . The molecular structures are further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value .


Chemical Reactions Analysis

The results of the conformational analysis indicate that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction .


Physical And Chemical Properties Analysis

The molecular electrostatic potential and frontier molecular orbitals of the title compounds are further investigated by DFT, and some physicochemical properties of the compounds are revealed .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Methods : Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, a related compound, is synthesized through a three-step substitution reaction. This process involves FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry for structural confirmation (Huang et al., 2021).
  • Crystallographic and Conformational Analyses : The crystal structures of such compounds are determined by X-ray diffraction and analyzed alongside conformational aspects. Density Functional Theory (DFT) is employed to calculate molecular structures, which are found consistent with X-ray diffraction results (Huang et al., 2021).

Vibrational Properties Studies

  • Vibrational Analysis : Another similar compound, 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile, has been analyzed for its vibrational properties. This includes studies using FT-IR, 1H NMR, 13C NMR, and MS spectroscopies, with results indicating that the molecular structure optimized by DFT matches the crystal structure obtained from X-ray diffraction (Wu et al., 2021).

Application in Organic Synthesis

  • Suzuki Cross-Coupling Reaction : The compound has been utilized in the Suzuki cross-coupling reaction, which is a critical method in organic synthesis for creating carbon-carbon bonds. This approach is particularly effective for introducing aryl and vinyl substituents in certain molecular frameworks (Babudri et al., 2006).

Investigation of Physicochemical Properties

  • Molecular Electrostatic Potential and Frontier Molecular Orbitals : Studies on related compounds have explored the molecular electrostatic potential and frontier molecular orbitals, providing insights into their physicochemical properties. This involves theoretical investigations using DFT (Huang et al., 2021).

Detection of Explosives

  • Hydrogen Peroxide Vapor Detection : Compounds containing the tetramethyl-1,3,2-dioxaborolan-2-yl group have been studied for their potential in detecting peroxide-based explosives, such as hydrogen peroxide vapor. This includes the investigation of their reaction kinetics and sensitivity (Fu et al., 2016).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral according to the GHS classification . The hazard statements include H301 and the precautionary statements include P301 + P310 .

Future Directions

Boric acid compounds are very important organic and chemical products . They are often used in glycol protection, asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions . In addition, boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, saccharides, copper and fluorine ions, and catecholamine substances .

properties

IUPAC Name

methyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BFNO4/c1-12(2)13(3,4)20-14(19-12)9-6-8(15)7-16-10(9)11(17)18-5/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVPCYEFJVKILSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801114989
Record name 2-Pyridinecarboxylic acid, 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801114989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate

CAS RN

2096998-70-6
Record name 2-Pyridinecarboxylic acid, 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096998-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinecarboxylic acid, 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801114989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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